molecular formula C17H23NO4S B2417496 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1396768-70-9

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2417496
CAS No.: 1396768-70-9
M. Wt: 337.43
InChI Key: ZYGOKBUOOLOFAM-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-oxa-8-azabicyclo[321]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a unique organic compound characterized by its bicyclic structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves a multi-step synthesis. One common route starts with the cyclization of suitable precursors to form the bicyclic core, followed by functionalization of the ethanone group.

Industrial Production Methods

On an industrial scale, this compound might be synthesized using continuous flow chemistry, which allows for greater control over reaction conditions and improved yields. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone can undergo several types of chemical reactions:

  • Oxidation: Using oxidizing agents to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions, often involving hydrogenation, to produce reduced analogs.

Common Reagents and Conditions

Common reagents include strong acids for protonation, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products from these reactions often include derivatives where the bicyclic structure is preserved, but functional groups are modified to enhance desired properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is used as a building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and exploring new synthetic pathways.

Biology

In biological research, this compound can serve as a probe to study biological processes and interactions due to its unique structural features.

Medicine

Medically, this compound has potential applications in drug design and development, particularly in targeting specific molecular pathways. Its bicyclic structure may contribute to high specificity and efficacy.

Industry

In industrial settings, this compound could be used in the synthesis of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action for 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows for specific binding interactions that can modulate the activity of these targets, leading to desired biological or chemical effects. Pathways involved might include enzyme inhibition, receptor activation, or signaling pathway modulation.

Comparison with Similar Compounds

Similar compounds to 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone include other bicyclic structures with oxygen and nitrogen atoms, such as:

  • 1-oxa-8-azabicyclo[3.2.1]octane derivatives

  • 8-azabicyclo[3.2.1]octane derivatives

Compared to these, this compound is unique due to the presence of the isopropylsulfonyl group, which can influence its reactivity and interactions in biological systems. This uniqueness can lead to different applications and advantages in various fields, emphasizing its value in scientific research.

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Properties

IUPAC Name

1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-12(2)23(20,21)16-7-3-13(4-8-16)9-17(19)18-14-5-6-15(18)11-22-10-14/h3-4,7-8,12,14-15H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGOKBUOOLOFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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